Cas no 248590-47-8 (1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol)

1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol 化学的及び物理的性質
名前と識別子
-
- 1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol, stereoisomer
- W-203703
- F1170-0226
- 74568-07-3
- Calix[4]arene-25,26,27,28-tetrol, 95%
- DTXSID20340197
- pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol
- F20552
- NS00037631
- pentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- CS-0197405
- Oprea1_618032
- MFCD00233673
- Calix[4]arene (contains ca. 8% Chloroform)
- Calix[4]arene-25,26,27,28-tetrol, purum, >=97.0% (HPLC)
- Calix[4]arene, (contains ca. 8 Percent Chloroform)
- PENTACYCLO[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-DODECAENE-25,26,27,28-TETROL
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen
- 25,26,27,28-Tetrahydroxycalix[4]aren
- EN300-6743592
- cone-1,3,5,7(1,3)-Tetrabenzenacyclooctaphane-12,32,52,72-tetraol
- Calix(4)arene
- 25,26,27,28-Tetrahydroxycalix[4]arene
- BBL103831
- SY048261
- Tetrahydroxycalix[4]arene
- STL557641
- 248590-47-8
- pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol
- PENTACYCLO[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-DODECAENE-25,26,27,28-TETROL
- 25,26,27,28-Tetrahydroxycalix(4)arene
- LS-15229
- 123123-29-5
- SCHEMBL1471552
- J-700384
- BCP20512
- pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- AKOS003615622
- Calix[4]arene
-
- インチ: 1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2
- InChIKey: YPNHVQZZPXPQOS-UHFFFAOYSA-N
- ほほえんだ: OC1=C2C=CC=C1CC1=CC=CC(CC3=CC=CC(=C3O)CC3=CC=CC(=C3O)C2)=C1O
計算された属性
- せいみつぶんしりょう: 424.16745924g/mol
- どういたいしつりょう: 424.16745924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 0
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 80.9Ų
1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R130327-200mg |
1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol,97%(HPLC) |
248590-47-8 | 97%(HPLC) | 200mg |
¥1036 | 2023-09-09 |
1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraolに関する追加情報
Introduction to 1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol (CAS No. 248590-47-8) and Its Emerging Applications in Chemical Biology
The compound 1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol, identified by the CAS number 248590-47-8, represents a fascinating molecular architecture that has garnered significant attention in the field of chemical biology and pharmaceutical research. This macrocyclic compound features a unique tetrabenzenacyclooctaphane core substituted with hydroxyl groups at specific positions, making it a promising candidate for various biological and synthetic applications. The structural complexity and functional diversity of this molecule have positioned it as a subject of intense study in the development of novel therapeutic agents and biochemical probes.
The tetrabenzenacyclooctaphane scaffold is characterized by its rigid cyclic structure composed of four benzene rings fused in a cyclooctaphane-like arrangement. This configuration imparts exceptional stability and rigidity to the molecule, which is advantageous for applications requiring structural integrity. The presence of hydroxyl groups at the 12,32,52,72 positions introduces polar functionalities that enhance solubility and reactivity, making the compound more amenable to further chemical modifications. Such modifications are crucial for tailoring its biological activity and optimizing its utility in drug discovery pipelines.
Recent advancements in chemical biology have highlighted the potential of macrocyclic compounds like 1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol as scaffolds for designing molecules with high specificity and affinity for biological targets. The rigid framework of the tetrabenzenacyclooctaphane core allows for precise alignment with target proteins or nucleic acids, facilitating the development of highly selective inhibitors or agonists. This property has been particularly valuable in the search for novel therapeutics against complex diseases such as cancer and neurodegenerative disorders.
One of the most compelling aspects of this compound is its ability to serve as a precursor for the synthesis of more complex derivatives. By strategically modifying the hydroxyl groups or introducing additional functional moieties, researchers can generate libraries of compounds with tailored biological properties. These derivatives have shown promise in preclinical studies as potential candidates for treating a variety of conditions. For instance, some analogs have demonstrated inhibitory activity against kinases and other enzymes implicated in disease pathogenesis.
The synthesis of 1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol presents unique challenges due to its complex cyclic structure. However, recent methodological advances have made it more accessible to synthetic chemists. Techniques such as transition-metal-catalyzed coupling reactions and Ring-closing metathesis have been instrumental in constructing the tetrabenzenacyclooctaphane core efficiently. These developments have not only simplified the synthesis but also opened new avenues for structural diversification.
In addition to its pharmaceutical applications, this compound has found utility in materials science and nanotechnology. The rigid macrocyclic structure makes it an attractive building block for designing supramolecular assemblies and functional materials. Researchers have explored its potential as a component in self-assembling systems, where it can form stable complexes with other molecules or nanoparticles. Such systems have implications in drug delivery, catalysis, and even data storage technologies.
The growing interest in 1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol has spurred interdisciplinary collaborations between chemists, biologists, and pharmacologists. These collaborations aim to harness the full potential of this compound by integrating synthetic chemistry insights with biological testing frameworks. The goal is to accelerate the discovery of novel bioactive molecules that can address unmet medical needs. As research progresses, it is expected that new applications and derivatives will continue to emerge, further solidifying the importance of this compound in modern chemical biology.
Looking ahead, future studies are likely to focus on optimizing synthetic routes to improve yield and scalability while exploring new functionalization strategies. Additionally, computational modeling techniques will play an increasingly critical role in predicting biological activity and guiding experimental design. By leveraging these approaches, researchers can more efficiently navigate the complexities associated with macrocyclic compounds like 1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol.
In conclusion، 1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12،32،52،72-tetraol (CAS No. 248590-47-8) stands out as a versatile and innovative molecule with significant potential across multiple scientific domains。 Its unique structural features make it an invaluable tool for drug discovery、 materials science ,and beyond。 As research continues to uncover new applications ,this compound is poised to make substantial contributions to advancing scientific knowledge and technological innovation.
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